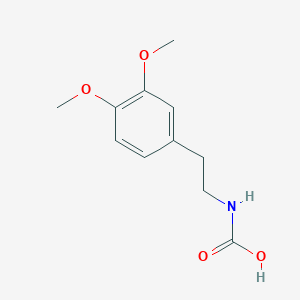

(3,4-Dimethoxyphenethyl)carbamic acid

Description

Properties

CAS No. |

501120-39-4 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethylcarbamic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-8(7-10(9)16-2)5-6-12-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |

InChI Key |

OYAIUNVTEITARR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Ethyl Chloroformate

One well-documented method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through nucleophilic attack of the amine on the chloroformate, forming an ethyl carbamate intermediate, which can be hydrolyzed or further processed to yield the carbamic acid derivative.

- Dissolve 3,4-dimethoxyphenethylamine in dry dichloromethane.

- Cool the solution to approximately -20 °C.

- Add triethylamine (1.5–3.5 equivalents) dropwise.

- Slowly add ethyl chloroformate (1.3–2.5 equivalents) under stirring.

- Reflux the mixture for 4–72 hours.

- Quench the reaction with water, extract with dichloromethane, dry over sodium sulfate, and purify by flash chromatography or recrystallization.

This method yields ethyl (3,4-dimethoxyphenethyl) carbamate with high purity and good yield (around 87%) as a colorless solid.

Direct Carbamic Acid Formation via Carbamoyl Chloride or Carbonate Intermediates

Alternative approaches involve the use of carbamoyl chlorides or carbonates as intermediates. For example, the amine can be reacted with a suitable carbonate derivative to form the carbamate, which upon hydrolysis or deprotection yields the carbamic acid.

Coupling Reactions Using Carbamic Acid Esters

In some synthetic strategies, carbamic acid esters such as tert-butyl carbamates are used as protected intermediates. These esters can be coupled with 3,4-dimethoxyphenethylamine derivatives under basic conditions and then deprotected to yield the free carbamic acid.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- Purity and Yield: The carbamation reactions typically yield products with purities above 95%, confirmed by chromatographic and spectroscopic methods.

- Reaction Monitoring: pH control during workup is critical, especially when isolating carbamic acid derivatives, to avoid decomposition or side reactions.

- Catalysts and Solvents: Use of aprotic solvents like dichloromethane or dimethyl sulfoxide and bases such as triethylamine or potassium carbonate is common to facilitate carbamate formation.

- Deprotection: When carbamate esters are used, acidic deprotection (e.g., trifluoroacetic acid) is employed to obtain the free carbamic acid.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenethyl)carbamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products typically include amines or alcohols.

Substitution: Substituted carbamates or ureas.

Scientific Research Applications

(3,4-Dimethoxyphenethyl)carbamic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and the preparation of other carbamate derivatives.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenethyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable carbamate linkages with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Findings :

- Electronic Effects : Methoxy groups (electron-donating) enhance aromatic ring stability compared to electron-withdrawing groups like chlorine (3,4-dichlorophenyl analogs) .

- Lipophilicity : The tert-butyl ester derivative (logP ~3.5 estimated) is more lipophilic than the carbamic acid form, influencing membrane permeability and metabolic stability .

- Biological Relevance : Caffeic acid (3,4-dihydroxy substitution) exhibits antioxidant activity, whereas dimethoxy analogs may prioritize synthetic utility over direct bioactivity .

Functional Group Modifications: Carbamic Acid vs. Esters

Carbamic acid derivatives often exist as esters due to the inherent instability of the free acid. Comparisons include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.